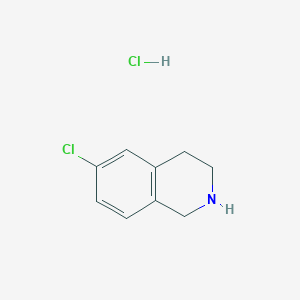

6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

描述

6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride is a chemical compound with the molecular formula C9H11Cl2N. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride typically involves the chlorination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the reaction of 1,2,3,4-tetrahydroisoquinoline with thionyl chloride (SOCl2) in the presence of a catalyst to introduce the chlorine atom at the 6-position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .

化学反应分析

Synthetic Routes and Cyclization Reactions

The compound is primarily synthesized through Friedel-Crafts alkylation using N-chloroethylbenzylamine derivatives. Key steps include:

-

Reaction conditions : Aluminum chloride (AlCl₃) and ammonium chloride (NH₄Cl) as catalysts at 160–185°C.

-

Yield optimization : Sequential addition of AlCl₃ improves yields (e.g., 81% for 7,8-dichloro-THIQ hydrochloride ).

-

Substrate specificity : N-chloroethyl-2,3-dichlorobenzylamine reacts efficiently to form 7,8-dichloro derivatives, while other substrates yield positional isomers (e.g., 5,6-dichloro vs. 6,7-dichloro-THIQ) .

Substitution Reactions

The chlorine atom at the 6-position undergoes nucleophilic substitution under basic conditions:

-

Ammonia displacement : Forms 6-amino derivatives for drug intermediate synthesis.

-

Thiol substitution : Reacts with mercaptans to generate sulfhydryl-modified analogs.

Critical parameters:

-

Solvent dependence : Reactions in polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

-

Steric effects : Bulky nucleophiles show reduced reactivity due to steric hindrance.

Catalyst Performance and Limitations

-

Effective catalysts : AlCl₃ outperforms FeCl₃ or SnCl₄ in cyclization reactions .

-

Side reactions : Uncontrolled chlorination or over-reduction may occur without precise temperature control.

Reaction Workup and Purification

-

Quenching : Acidic quench (cold HCl) stabilizes intermediates.

-

Isolation : Ethyl acetate extraction followed by salt formation (e.g., HCl gas in isopropanol/ether) yields crystalline products .

Comparative Reactivity with Analogues

| Compound | Reactivity Profile | Major Products |

|---|---|---|

| 6-Chloro-THIQ hydrochloride | High electrophilicity at C6 | Substituted amines, thioethers |

| 7-Chloro-THIQ hydrochloride | Reduced steric accessibility | Slower substitution kinetics |

| Unsubstituted THIQ | Oxidative degradation under harsh conditions | Nitrones, quinoline derivatives |

Industrial-Scale Considerations

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

6-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity. Notably, it has been explored for developing compounds that act on the orexin system, which is implicated in sleep disorders and neurodegenerative diseases .

Case Study: Orexin Receptor Antagonists

Research has identified THIQ derivatives as potential non-peptide antagonists of human orexin receptors. These compounds may be beneficial for treating conditions such as eating disorders and sleep disturbances . The synthesis of these derivatives often involves modifying the THIQ scaffold to optimize receptor binding affinity and selectivity.

Neurochemistry Research

Understanding Neurotransmission Mechanisms

In neurochemical studies, this compound is utilized to investigate neurotransmission mechanisms and neuroprotective properties. Its ability to modulate neurotransmitter activity positions it as a valuable tool for understanding conditions like depression and anxiety .

Biological Activity Evaluation

Researchers have evaluated the compound's potential anti-cancer properties by studying its effects on various cancer cell lines. Initial findings suggest that it may inhibit cell proliferation through specific biochemical pathways .

Organic Synthesis

Building Block for Complex Molecules

THIQ is extensively used in organic chemistry as a building block for synthesizing more complex molecules. Its versatility allows chemists to create diverse compounds with therapeutic potential .

Synthetic Routes

The synthesis of this compound typically involves chlorination reactions that introduce the chlorine atom at the 6-position of the tetrahydroisoquinoline scaffold. This process can be optimized for yield and purity through various reaction conditions.

Potential Anti-Cancer Agent

The compound has shown promise in biological activity studies aimed at evaluating its efficacy as an anti-cancer agent. Preliminary research indicates that it may interact with specific receptors or enzymes involved in cell proliferation and survival pathways .

Mechanism of Action Insights

Studies have suggested that this compound can inhibit certain enzymes involved in neurotransmitter biosynthesis, which may contribute to its therapeutic effects in neurodegenerative disorders .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Pharmaceutical Development | Intermediate in drug synthesis targeting neurological disorders | Orexin receptor antagonists |

| Neurochemistry Research | Investigating neurotransmission mechanisms and neuroprotection | Studies on depression and anxiety |

| Organic Synthesis | Building block for complex organic molecules | Various synthetic routes |

| Biological Activity Studies | Evaluating anti-cancer properties and other biological activities | Interaction studies with cancer cell lines |

作用机制

The mechanism of action of 6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it has been shown to inhibit phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines .

相似化合物的比较

Similar Compounds

7-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride: Similar in structure but with the chlorine atom at the 7-position.

1,2,3,4-Tetrahydroisoquinoline: The parent compound without the chlorine substitution.

Uniqueness

6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 6-position enhances its reactivity and potential biological activity compared to its unsubstituted counterpart .

生物活性

6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (6-Cl-THIQ) is a derivative of tetrahydroisoquinoline known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurochemistry and oncology. The presence of a chlorine atom at the 6-position enhances its reactivity and biological activity compared to its unsubstituted analogs.

Molecular Structure

- Molecular Formula: C₉H₁₁ClN

- Molecular Weight: 173.65 g/mol

- CAS Number: 33537-97-2

Synthesis

The synthesis of 6-Cl-THIQ typically involves chlorination of 1,2,3,4-tetrahydroisoquinoline using reagents such as thionyl chloride under controlled conditions to ensure high yield and purity.

6-Cl-THIQ exhibits various biological activities primarily through its interaction with neurotransmitter systems and enzymes:

- Enzyme Inhibition: It has been identified as an inhibitor of phenylethanolamine N-methyltransferase, affecting catecholamine biosynthesis.

- Neurotransmission Modulation: The compound plays a role in modulating neurotransmission, which is critical in understanding conditions such as depression and anxiety .

Pharmacological Studies

Research indicates that 6-Cl-THIQ has potential applications in treating neurodegenerative disorders and cancer. Here are some key findings:

- Anti-Cancer Properties:

- Neuroprotective Effects:

Comparative Analysis with Related Compounds

The biological activity of 6-Cl-THIQ can be compared with other tetrahydroisoquinoline derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| 7-Chloro-1,2,3,4-Tetrahydroisoquinoline | Moderate anti-cancer activity | Chlorine substitution at the 7-position affects potency. |

| 1,2,3,4-Tetrahydroisoquinoline | Limited biological activity | Lacks chlorine substitution; serves as a baseline for comparison. |

Study on Neurotransmission

A significant study explored the effects of 6-Cl-THIQ on dopamine receptors. The compound was shown to act as a partial agonist at D2 dopamine receptors, influencing pathways related to mood regulation and reward systems . This highlights its potential use in treating conditions like schizophrenia and depression.

Cancer Research

In another study focusing on anti-cancer properties, researchers treated various cancer cell lines with 6-Cl-THIQ and observed significant reductions in cell viability. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

属性

IUPAC Name |

6-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGWYVRWBOWTQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503776 | |

| Record name | 6-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33537-97-2 | |

| Record name | 6-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。